molecular formula C13H13ClN2O B1273006 3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE CAS No. 57070-71-0

3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE

Cat. No.: B1273006
CAS No.: 57070-71-0
M. Wt: 248.71 g/mol
InChI Key: VNCHICMXBKDTOS-UHFFFAOYSA-N
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Description

3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C13H12N2O·HCl. It is a derivative of benzophenone, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3,4-Diaminobenzophenone hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds such as pharmaceuticals. It has been shown to possess antioxidative properties, which allow it to bind to hydroxyl groups on biomolecules and protect them from oxidation by reactive oxygen species (ROS) . This compound interacts with enzymes and proteins involved in oxidative stress pathways, thereby modulating their activity and contributing to cellular protection.

Cellular Effects

3,4-Diaminobenzophenone hydrochloride has been observed to influence various cellular processes. It exhibits pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, leading to the induction of apoptosis . This compound can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, 3,4-Diaminobenzophenone hydrochloride exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of ROS . This compound also activates the p38/ERK signaling pathway, leading to the phosphorylation of key proteins involved in apoptosis . These molecular interactions contribute to its overall biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Diaminobenzophenone hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its pro-apoptotic effects and continue to modulate cellular processes even after extended periods of exposure .

Dosage Effects in Animal Models

The effects of 3,4-Diaminobenzophenone hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to exhibit antioxidative and protective effects on cells . At higher doses, it can induce toxicity and adverse effects, including respiratory irritation and skin sensitization . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3,4-Diaminobenzophenone hydrochloride is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as caspases and kinases, modulating their activity and influencing metabolic flux . This compound’s ability to bind to hydroxyl groups on biomolecules also affects metabolite levels and contributes to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 3,4-Diaminobenzophenone hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . The compound’s transport and distribution are crucial for its therapeutic potential and effectiveness in experimental settings.

Subcellular Localization

3,4-Diaminobenzophenone hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. It has been shown to localize in cellular compartments involved in oxidative stress and apoptosis, such as mitochondria and the endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications, ensuring that the compound reaches its intended sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-diaminobenzophenone hydrochloride typically involves the nitration of a chloronitrobenzophenone mixture obtained through the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and benzene. This mixture is then subjected to reduction to yield the desired diaminobenzophenone .

Industrial Production Methods

In industrial settings, the production of 3,4-diaminobenzophenone hydrochloride often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, sulfuric acid, and various reducing agents .

Chemical Reactions Analysis

Types of Reactions

3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro and nitroso derivatives, while reduction typically produces different amine compounds .

Scientific Research Applications

3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminobenzophenone: Similar in structure but with amino groups at the 4 and 4’ positions.

    3,4-Diaminobenzonitrile: Contains a nitrile group instead of a carbonyl group.

    Methyl 3,4-diaminobenzoate: Features an ester group in place of the carbonyl group.

Uniqueness

3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE is unique due to its specific placement of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCHICMXBKDTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-71-0
Record name Methanone, (3,4-diaminophenyl)phenyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57070-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diaminobenzophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-diaminobenzophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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